1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone
Overview
Description
1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone is a useful research compound. Its molecular formula is C23H23ClN4OS and its molecular weight is 439.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.1281102 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone" typically involves multi-step organic synthesis procedures. The preparation can begin with the formation of the core pyrimidine ring, followed by the sequential addition of functional groups. Conditions for these reactions often include the use of specific catalysts, solvents such as dimethylformamide (DMF), and controlled temperature settings to ensure the correct formation of each structural element.
Industrial Production Methods: Scaling up the synthesis for industrial purposes would require a thorough optimization of the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be employed for monitoring and purification.
Chemical Reactions Analysis
Types of Reactions: This compound is versatile in its reactivity, undergoing various types of chemical reactions including:
Reduction: Commonly achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common, facilitated by the functional groups present.
Common Reagents and Conditions: Reagents like bromine, sodium borohydride (NaBH4), and hydrochloric acid (HCl) are frequently used. Conditions often require specific pH levels, temperature control, and sometimes the presence of light or catalysts.
Major Products: Depending on the reaction, products can vary widely. Oxidation might yield sulfoxides, while reduction could lead to the removal of the thioxo group. Substitution reactions typically result in derivatives with modified aromatic or heterocyclic rings.
Scientific Research Applications
The compound's intricate structure makes it valuable across several research domains:
Chemistry: As a subject of study for synthetic methods and reaction mechanisms.
Biology: Its structural complexity suggests potential for interactions with biological macromolecules, making it useful for probing biochemical pathways.
Medicine: Potential for development as a pharmaceutical agent due to its structural motifs that are common in drug design.
Industry: Utilized in materials science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is often through interactions with molecular targets such as enzymes or receptors. The piperazine and pyrimidine rings provide multiple points of interaction, potentially inhibiting or activating biological pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Compared to other compounds with similar structures, "1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone" stands out due to the unique combination of its functional groups. Similar compounds might include:
1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.
6-methyl-2-thioxo-1,2-dihydropyrimidines: Often studied for their pharmacological potential.
Phenyl-substituted pyrimidines: Common in various biochemical assays.
This compound's uniqueness lies in its ability to interact in multifaceted ways with other molecules, providing a broader scope for its application in research and industry.
Properties
IUPAC Name |
1-[4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-1-phenyl-2-sulfanylidenepyrimidin-5-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4OS/c1-16-21(17(2)29)22(25-23(30)28(16)19-8-4-3-5-9-19)27-13-11-26(12-14-27)20-10-6-7-18(24)15-20/h3-10,15H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTRLIRJDZXLMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=S)N1C2=CC=CC=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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